![molecular formula C17H25Cl3N2O B11707942 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida es un compuesto orgánico complejo que se caracteriza por su estructura molecular única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida generalmente implica la reacción de 2,2,2-tricloro-1-[(2-metilfenil)amino]etanol con cloruro de octanoílo en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción luego se purifica utilizando técnicas estándar, como recristalización o cromatografía, para obtener el producto deseado.
Métodos de producción industrial
A escala industrial, la producción de N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes fuertes, como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los átomos de cloro son reemplazados por otros nucleófilos, como grupos hidróxido, alcóxido o amina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Hidróxido de sodio en medio acuoso.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas o alcoholes.
Sustitución: Derivados sustituidos correspondientes.
Aplicaciones Científicas De Investigación
N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida tiene varias aplicaciones en la investigación científica:
Química: Se usa como reactivo en la síntesis orgánica para la preparación de diversos derivados.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones enzimáticas y las vías metabólicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}hexanamida
- N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}acetato
- N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}butanamida
Singularidad
N-{2,2,2-tricloro-1-[(2-metilfenil)amino]etil}octanamida es única debido a su cadena de octanamida específica, que imparte propiedades fisicoquímicas distintas en comparación con sus análogos de cadena más corta. Esta singularidad puede influir en su solubilidad, reactividad y actividad biológica, haciéndola adecuada para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C17H25Cl3N2O |
|---|---|
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-12-15(23)22-16(17(18,19)20)21-14-11-9-8-10-13(14)2/h8-11,16,21H,3-7,12H2,1-2H3,(H,22,23) |
Clave InChI |
GPHXFXSCEKRHEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





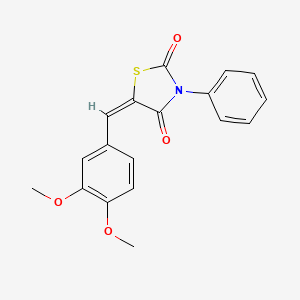
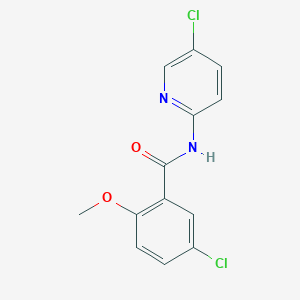
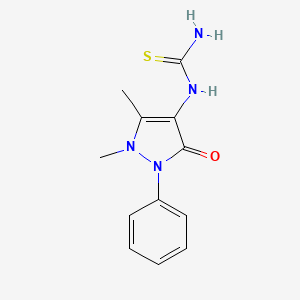
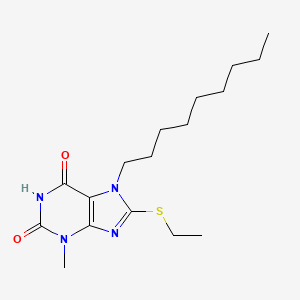

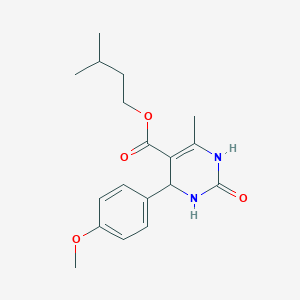
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
